molecular formula C11H15N3O4 B3160980 N-(sec-butyl)-4-methyl-2,6-dinitroaniline CAS No. 866157-52-0

N-(sec-butyl)-4-methyl-2,6-dinitroaniline

Cat. No.: B3160980
CAS No.: 866157-52-0
M. Wt: 253.25 g/mol
InChI Key: FRTZHUYOLKQDSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(sec-butyl)-4-methyl-2,6-dinitroaniline is an organic compound that belongs to the class of dinitroanilines It is characterized by the presence of a secondary butyl group attached to the nitrogen atom, a methyl group at the 4-position, and two nitro groups at the 2- and 6-positions on the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(sec-butyl)-4-methyl-2,6-dinitroaniline typically involves the nitration of 4-methyl-2,6-dinitroaniline followed by the introduction of the sec-butyl group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and advanced separation techniques such as crystallization and distillation can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(sec-butyl)-4-methyl-2,6-dinitroaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

N-(sec-butyl)-4-methyl-2,6-dinitroaniline has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(sec-butyl)-4-methyl-2,6-dinitroaniline involves its interaction with specific molecular targets and pathways. The nitro groups on the aromatic ring can participate in redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with cellular components, potentially leading to biological effects such as enzyme inhibition or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(sec-butyl)-2,6-dinitroaniline
  • N-(sec-butyl)-4-methyl-2-nitroaniline
  • N-(sec-butyl)-4-methyl-2,6-diaminoaniline

Uniqueness

N-(sec-butyl)-4-methyl-2,6-dinitroaniline is unique due to the specific positioning of the nitro groups and the sec-butyl group, which confer distinct chemical and physical properties

Properties

IUPAC Name

N-butan-2-yl-4-methyl-2,6-dinitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O4/c1-4-8(3)12-11-9(13(15)16)5-7(2)6-10(11)14(17)18/h5-6,8,12H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRTZHUYOLKQDSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC1=C(C=C(C=C1[N+](=O)[O-])C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201230309
Record name 4-Methyl-N-(1-methylpropyl)-2,6-dinitrobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201230309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866157-52-0
Record name 4-Methyl-N-(1-methylpropyl)-2,6-dinitrobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866157-52-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-N-(1-methylpropyl)-2,6-dinitrobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201230309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(sec-butyl)-4-methyl-2,6-dinitroaniline
Reactant of Route 2
Reactant of Route 2
N-(sec-butyl)-4-methyl-2,6-dinitroaniline
Reactant of Route 3
Reactant of Route 3
N-(sec-butyl)-4-methyl-2,6-dinitroaniline
Reactant of Route 4
Reactant of Route 4
N-(sec-butyl)-4-methyl-2,6-dinitroaniline
Reactant of Route 5
Reactant of Route 5
N-(sec-butyl)-4-methyl-2,6-dinitroaniline
Reactant of Route 6
Reactant of Route 6
N-(sec-butyl)-4-methyl-2,6-dinitroaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.